molecular formula C14H18FNO4S B2968234 Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2060057-04-5

Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B2968234
CAS No.: 2060057-04-5
M. Wt: 315.36
InChI Key: CLVQKTFJCXYOIJ-UHFFFAOYSA-N
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Description

Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2060057-04-5 . It has a molecular weight of 315.37 and its molecular formula is C14H18FNO4S . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18FNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 315.36 . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Biological Activity The research on compounds structurally related to Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate reveals diverse applications in pharmaceutical chemistry. For instance, derivatives of piperidine and pyrrolidine, showcasing sulfonamide or amide functionalities, have been investigated for their potential as serotonin receptor antagonists. Such compounds have demonstrated significant biological activities, including anti-acetylcholinesterase effects, which are crucial for developing treatments for conditions like dementia and Alzheimer's disease (Zajdel et al., 2012). This underscores the compound's relevance in synthesizing biologically active molecules with potential therapeutic applications.

Chemical Synthesis and Reactivity The chemical reactivity of this compound and its derivatives is also of significant interest in synthetic organic chemistry. Techniques like the Curtius rearrangement have been applied to related compounds for synthesizing intermediates that lead to pharmacologically active molecules. Such methods enable the introduction of fluorosulfonyl groups into complex molecules, expanding the toolkit for medicinal chemists working on new drug development (Chehade & Spielmann, 2000).

Antioxidant and Anticholinesterase Activity Studies on derivatives of piperidine and oxadiazole have shown promising antioxidant and anticholinesterase activities. Such activities are critical for developing drugs aimed at treating oxidative stress-related diseases and neurodegenerative conditions. This highlights the potential of this compound derivatives in contributing to the pool of compounds with antioxidant and enzyme inhibitory properties (Karaman et al., 2016).

Environmental Remediation The versatility of this compound extends beyond pharmaceutical applications. Compounds with similar functional groups have been explored for environmental remediation purposes, particularly in the degradation of persistent organic pollutants. For example, research into the heat-activated persulfate oxidation of perfluorinated compounds has shown potential for in-situ groundwater remediation, demonstrating the environmental applications of fluorosulfonyl-containing compounds (Park et al., 2016).

Safety and Hazards

This compound is associated with certain hazards and safety precautions. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound has hazard statements H314 and H335, which correspond to these dangers . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

benzyl 2-(fluorosulfonylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVQKTFJCXYOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CS(=O)(=O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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